1-[(3-Chloro-5-methoxy-4-phenylmethoxyphenyl)methylamino]propan-2-ol;hydrochloride
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Overview
Description
1-[(3-Chloro-5-methoxy-4-phenylmethoxyphenyl)methylamino]propan-2-ol;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorinated aromatic ring, a methoxy group, and a phenylmethoxy group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Chloro-5-methoxy-4-phenylmethoxyphenyl)methylamino]propan-2-ol;hydrochloride typically involves multiple steps, including the formation of the aromatic ring, chlorination, and the introduction of methoxy and phenylmethoxy groups. Common synthetic routes may involve:
Chlorination: Using reagents like thionyl chloride or phosphorus pentachloride to introduce the chlorine atom.
Methoxylation: Employing methanol and a strong acid catalyst to add the methoxy group.
Phenylmethoxylation: Utilizing benzyl alcohol and a suitable catalyst to attach the phenylmethoxy group.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions in controlled environments to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
1-[(3-Chloro-5-methoxy-4-phenylmethoxyphenyl)methylamino]propan-2-ol;hydrochloride can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride to remove oxygen or introduce hydrogen atoms.
Substitution: Utilizing nucleophiles or electrophiles to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[(3-Chloro-5-methoxy-4-phenylmethoxyphenyl)methylamino]propan-2-ol;hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as hypertension and cardiac conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(3-Chloro-5-methoxy-4-phenylmethoxyphenyl)methylamino]propan-2-ol;hydrochloride involves its interaction with specific molecular targets and pathways. This compound may bind to receptors
Properties
IUPAC Name |
1-[(3-chloro-5-methoxy-4-phenylmethoxyphenyl)methylamino]propan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO3.ClH/c1-13(21)10-20-11-15-8-16(19)18(17(9-15)22-2)23-12-14-6-4-3-5-7-14;/h3-9,13,20-21H,10-12H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPYVXFCMEDWZCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCC1=CC(=C(C(=C1)Cl)OCC2=CC=CC=C2)OC)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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